![molecular formula C11H10N2O3 B6269005 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid CAS No. 23582-65-2](/img/new.no-structure.jpg)
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid
Overview
Description
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound that features a pyrazole ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction forms the pyrazole ring, which is then further functionalized to introduce the acetic acid group. The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the reaction of phenylhydrazine with appropriate α-keto acids or their derivatives. The compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Biological Activities
The biological evaluation of this compound has revealed several promising activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators.
- Anticancer Potential : Some studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are extensive:
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial enzymes | |
Anti-inflammatory | COX inhibition | |
Anticancer | Induction of apoptosis |
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against drug-resistant strains of Staphylococcus aureus. The results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in significant reduction in joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines.
- Case Study on Cancer Cell Lines : The compound demonstrated selective cytotoxicity towards breast cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
Mechanism of Action
The mechanism of action of 2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: This compound shares a similar pyrazole ring structure but differs in its ester functional group.
Amines, C12-14-tert-alkyl, bis [2- [ (4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato (2-)]chromate (1-): Another compound with a pyrazole ring, but with additional azo and chromate groups.
Uniqueness
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is unique due to its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring system which is known for its diverse biological activities.
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable example includes a study where pyrazole derivatives demonstrated IC50 values below 30 µM against human cancer cell lines, indicating potent anticancer activity .
2. Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it was screened against human recombinant alkaline phosphatase, showing promising results that suggest potential applications in regulating enzymatic activity related to cancer and other diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cancer progression or metabolic pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a possible mechanism for this compound as well.
Properties
IUPAC Name |
2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSQBIQWTUTARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618421 | |
Record name | (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23582-65-2 | |
Record name | (5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.